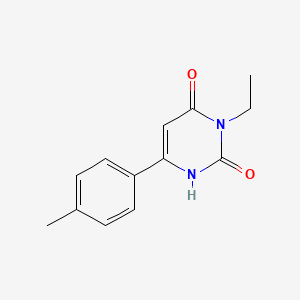
3-Ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“3-Ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “3-Ethyl” and “6-(4-methylphenyl)” parts of the name suggest that there are ethyl and 4-methylphenyl groups attached to this ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be based on a pyrimidine ring, with ethyl and 4-methylphenyl groups attached at the 3rd and 6th positions, respectively .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles, for example, are known to exhibit tautomerism, which can influence their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
The molecular structure, vibrational spectra, and electronic properties of a compound closely related to 3-Ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied. The compound investigated is 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. The research involved both experimental and theoretical analyses, including FT-IR and FT-Raman spectroscopy, alongside Density Functional Theory (DFT) calculations. The study focused on the compound's vibrational wavenumbers, HOMO-LUMO energy gap, Natural Bond Orbital (NBO) analysis, molecular electrostatic potential mapping, and first hyperpolarizability. It was found that the compound has significant potential for nonlinear optical applications, as its first hyperpolarizability is substantially higher than that of urea. This research suggests that compounds in this class could be valuable for further studies in the field of nonlinear optics, given their promising electronic properties (E. S. Al-Abdullah et al., 2014).
Synthesis and Chemical Properties
Another study explored the synthesis and chemical properties of compounds related to 3-Ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, focusing on N-substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones. The research detailed the reaction of these compounds with aliphatic carboxylic acid chlorides, leading to 4-O-acyl derivatives. These derivatives underwent O,C-migration of the acyl group under specific conditions, and their reactions with aliphatic and aromatic amines resulted in various enamino derivatives. This study contributes to understanding the chemical reactivity and potential synthetic utility of this class of compounds (D. B. Rubinov et al., 2008).
Antioxidant Activity Evaluation
In a different context, new derivatives of hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, which can be synthesized from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates, were evaluated for their antioxidant properties. These compounds were initially prepared via the Biginelli reaction and were later assessed for their ability to scavenge free radicals, showing that those containing a thiourea moiety exhibited better antioxidant activity. This finding highlights the potential for compounds within this chemical family to be developed as antioxidants, which could have implications for therapeutic applications (L. Ismaili et al., 2008).
Mechanism of Action
- Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom. In this case, the compound contains an alkyl group (ethyl) and a phenyl group (4-methylphenyl). The hydroxyl group (OH) may play a crucial role in its interaction with biological targets .
Target of Action
Future Directions
properties
IUPAC Name |
3-ethyl-6-(4-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(16)8-11(14-13(15)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXHDEAAUPLNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



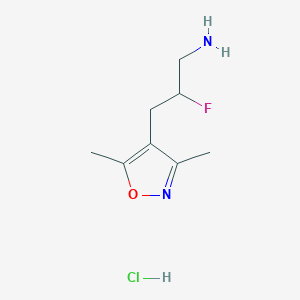

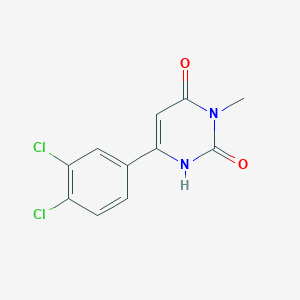



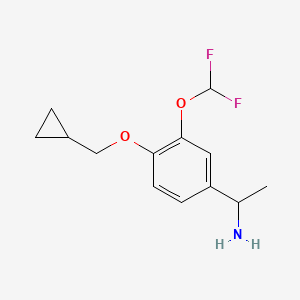
![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)
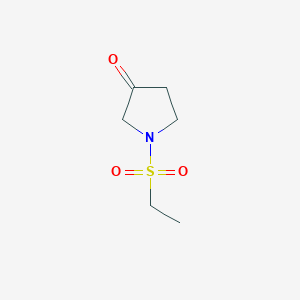
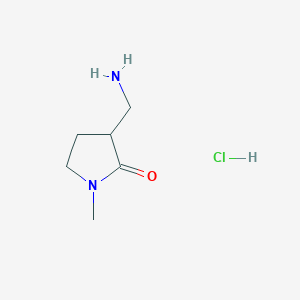
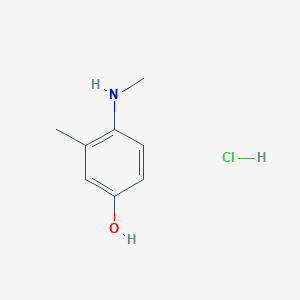


![7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484213.png)